REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([Cl:10])[C:3]=1[NH2:4].[CH2:11](N1[C@H](C)CN([C@H](C2C=C(C=CC=2)C(Cl)=O)C2C=CC=C(O[Si](C(C)(C)C)(C)C)C=2)[C@@H](C)C1)C=C>>[CH3:11][NH:4][C:3]1[C:2]([Cl:1])=[CH:8][C:7]([Cl:9])=[CH:6][C:5]=1[Cl:10]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(N)C(=CC(=C1)Cl)Cl
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Name
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3-((αR)-α-((2S, 5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)benzoyl chloride
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C=C)N1C[C@@H](N(C[C@H]1C)[C@@H](C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C)C=1C=C(C(=O)Cl)C=CC1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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purified by the methods
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Type
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CUSTOM
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Details
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to give (+)-3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-methyl-N-(2,4,6-trichlorophenyl) as an off-white powder
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Name
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|
Type
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product
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Smiles
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CNC1=C(C=C(C=C1Cl)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |